molecular formula C18H28BNO4 B8083920 Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-

Cat. No.: B8083920
M. Wt: 333.2 g/mol
InChI Key: HSMMSYYDKPSMIF-UHFFFAOYSA-N
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Description

Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-: is a complex organic compound with a molecular formula of C18H24BO4N . This compound is known for its unique structure, which includes a boronic acid derivative and an acetamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Miyaura borylation reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The acetamide group can be introduced through a subsequent reaction with an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form different derivatives.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Various substituted boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.

  • Biology: : It can be used in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Industry: : It can be used in the development of new materials and in catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate enzyme activity and other biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structure and reactivity. Similar compounds include other boronic acid derivatives and acetamide derivatives. the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group sets it apart from other compounds in its class.

List of Similar Compounds

  • Boronic acids: : General class of compounds containing boronic acid groups.

  • Acetamide derivatives: : Compounds containing the acetamide functional group.

  • Boronic esters: : Derivatives of boronic acids with ester groups.

Properties

IUPAC Name

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-22-14-10-8-9-13(11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMSYYDKPSMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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